

# A Comparative Analysis of Anagliptin and Linagliptin on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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A definitive head-to-head clinical trial directly comparing the effects of anagliptin and linagliptin on endothelial function in patients with type 2 diabetes is not yet available in published literature. However, a comparative analysis can be constructed based on existing clinical and preclinical data for each drug individually. This guide provides a comprehensive overview of the current evidence, focusing on quantitative data from clinical trials, experimental methodologies, and the underlying signaling pathways.

### **Executive Summary**

Both anagliptin and linagliptin, as dipeptidyl peptidase-4 (DPP-4) inhibitors, are expected to confer benefits to endothelial function, primarily through their glucose-lowering effects and potentially via pleiotropic mechanisms. Clinical evidence for linagliptin's positive impact on endothelial function, as measured by Flow-Mediated Dilation (FMD), is more robust, with several randomized controlled trials demonstrating significant improvements. For anagliptin, direct clinical evidence on FMD or other specific markers of endothelial function is less established, with current insights primarily drawn from preclinical studies and clinical trials focused on other endpoints like inflammatory markers.

# Quantitative Data from Clinical Studies Linagliptin: Effects on Endothelial Function

Linagliptin has been the subject of multiple clinical trials assessing its impact on endothelial function, with FMD being a primary endpoint in several studies.



Study	N	Patient Population	Treatment	Duration	Key Findings on Endothelial Function
RELIEF Study[1][2]	29 (Linagliptin group)	Type 2 diabetes patients on metformin	Linagliptin 5 mg/day (add- on to metformin)	16 weeks	Significant improvement in FMD from baseline (4.9 ± 2.7% to 6.3 ± 2.7%, P < 0.05)[1]
Baltzis et al. (2016)[3]	20 (Linagliptin group)	Type 2 diabetes patients	Linagliptin 5 mg/day	12 weeks	No significant improvement in FMD.  Trend towards increased endothelium-dependent microvascular reactivity (P = 0.07)[4]
Tripolt et al. (2018)[5]	21 (Linagliptin group)	Patients with coronary artery disease and early type 2 diabetes	Linagliptin 5 mg/day	12 weeks	No significant improvement in FMD compared to placebo[5]
EFFORT Study[6]	8 (Linagliptin group)	Patients with newly diagnosed type 2 diabetes and coronary	Linagliptin 5 mg/day	3 months	Significant improvement in logarithmic Reactive Hyperemia Index (LnRHI)



artery	compared to
disease	voglibose
	(0.135 ±
	0.097 vs.
	-0.124 ±
	0.091, P =
	0.047)[6]

## **Anagliptin: Effects on Inflammatory Markers**

Direct clinical data on anagliptin's effect on FMD or RHI is limited. However, a sub-analysis of the REASON trial provides data on its impact on inflammatory markers, which are closely linked to endothelial dysfunction.

Study	N	Patient Population	Treatment	Duration	Key Findings on Inflammator y Markers
REASON Trial (Sub- analysis)[7][8] [9][10]	177 (Anagliptin group)	Type 2 diabetes, dyslipidemia, and atheroscleroti c vascular lesions	Anagliptin 200 mg/day	52 weeks	No significant change in high-sensitivity C-reactive protein (hs-CRP) or Interleukin-6 (IL-6) levels compared to baseline or sitagliptin[7]

## **Experimental Protocols Flow-Mediated Dilation (FMD) Measurement**



FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily reflecting nitric oxide (NO) bioavailability.

- Patient Preparation: Patients are typically required to fast for at least 8-12 hours and abstain from caffeine, smoking, and certain medications that could affect vascular function.
- Baseline Imaging: The brachial artery is imaged in the longitudinal plane using a highresolution ultrasound system with a linear array transducer (typically >7 MHz). Baseline artery diameter is recorded.
- Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the
  ultrasound probe, and inflated to a suprasystolic pressure (typically 200-300 mmHg or 50
  mmHg above systolic pressure) for 5 minutes to induce ischemia.
- Post-Occlusion Imaging: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation.
- Data Analysis: FMD is calculated as the percentage change in the peak post-deflation artery diameter from the baseline diameter.

### Reactive Hyperemia Index (RHI) Measurement

RHI is another non-invasive method to assess peripheral microvascular endothelial function using peripheral arterial tonometry (PAT).

- Patient Preparation: Similar to FMD, patients are rested in a supine position in a quiet, temperature-controlled room.
- Probe Placement: PAT probes are placed on the index finger of each hand to measure pulse volume amplitude.
- Baseline Measurement: A baseline pulse amplitude is recorded for several minutes.
- Induction of Ischemia: A blood pressure cuff on one arm is inflated to suprasystolic pressure for 5 minutes. The other arm serves as a control.



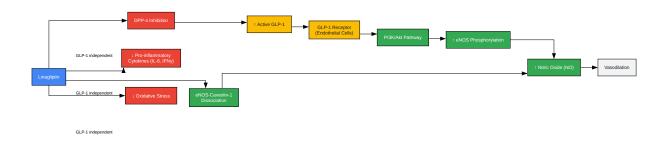
- Post-Occlusion Measurement: The cuff is deflated, and the post-hyperemic pulse volume amplitude is recorded.
- Data Analysis: The RHI is calculated as the ratio of the post-to-pre-occlusion pulse volume amplitude in the occluded arm, normalized to the corresponding ratio in the control arm.

## Signaling Pathways and Mechanisms of Action Linagliptin

Linagliptin is proposed to improve endothelial function through both GLP-1-dependent and independent pathways.

- GLP-1 Dependent Pathway: By inhibiting DPP-4, linagliptin increases the levels of active glucagon-like peptide-1 (GLP-1). GLP-1 receptors are expressed on endothelial cells.
   Activation of these receptors can lead to:
  - Increased phosphorylation of endothelial nitric oxide synthase (eNOS), leading to enhanced NO production and vasodilation.[11]
  - Activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.
- GLP-1 Independent Pathway: Linagliptin may also exert direct effects on the endothelium:
  - Anti-inflammatory Effects: Studies have shown that linagliptin can reduce the expression of pro-inflammatory cytokines such as IL-6, IFNy, and IL-12.[3][4]
  - Reduction of Oxidative Stress: Preclinical studies suggest that linagliptin can decrease the production of reactive oxygen species (ROS).[11]
  - Modulation of eNOS/Caveolin-1 Interaction: Linagliptin has been shown to rescue eNOS from its inhibitory binding with caveolin-1, thereby increasing its activity.[12][13]





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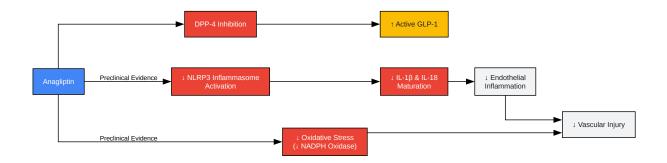
Proposed signaling pathways for linagliptin's effects on endothelial function.

### **Anagliptin**

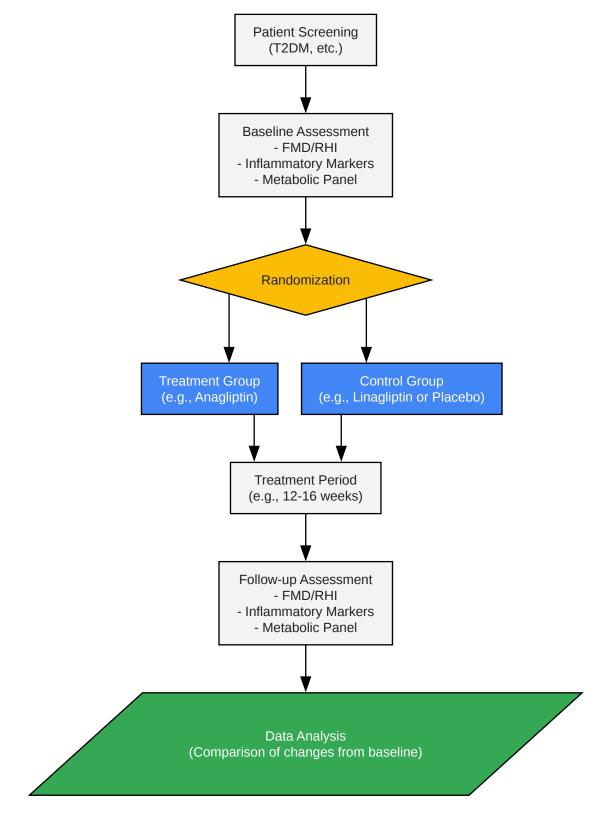
The mechanisms of anagliptin on endothelial function are less explored in clinical settings but preclinical data suggest several pathways.

- Suppression of NLRP3 Inflammasome: In-vitro studies have shown that anagliptin can ameliorate high glucose-induced endothelial dysfunction by suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response. This leads to a reduction in the maturation of pro-inflammatory cytokines IL-1β and IL-18.
- Anti-inflammatory and Anti-proliferative Effects: Preclinical studies in apoE-deficient mice
  have demonstrated that anagliptin can reduce monocyte/macrophage accumulation and
  smooth muscle cell proliferation in atherosclerotic lesions.[4]
- Reduction of Oxidative Stress: In animal models, anagliptin has been shown to decrease superoxide production and NADPH oxidase activity in femoral arteries.[4]









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- To cite this document: BenchChem. [A Comparative Analysis of Anagliptin and Linagliptin on Endothelial Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574513#comparative-analysis-of-anagliptin-and-linagliptin-on-endothelial-function]



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